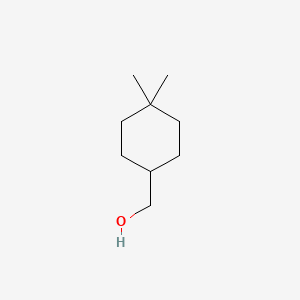
(4,4-Dimethylcyclohexyl)methanol
概要
説明
(4,4-Dimethylcyclohexyl)methanol is a chemical compound with the molecular formula C9H18O . It has a molecular weight of 142.24 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 10 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol . The InChI code for this compound is 1S/C9H18O/c1-9(2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 .It should be stored at temperatures between 0-8°C . The compound has a density of 1.0±0.1 g/cm3 .
作用機序
(4,4-Dimethylcyclohexyl)methanol acts as a positive allosteric modulator of the GABA-A receptor, which enhances the binding of GABA to the receptor and increases the inhibitory effects of GABA on the central nervous system. This results in sedative and anesthetic effects.
Biochemical and Physiological Effects:
This compound has been shown to have sedative and anesthetic effects in animal models. It has also been shown to have anxiolytic effects in humans. This compound has been shown to have a high therapeutic index, meaning that it has a wide margin of safety between therapeutic and toxic doses.
実験室実験の利点と制限
(4,4-Dimethylcyclohexyl)methanol has a high affinity for the GABA-A receptor and has been extensively studied for its potential use as a sedative and anesthetic agent. However, it has limited solubility in water, which can make it difficult to work with in lab experiments. This compound also has a relatively short half-life, which can make it difficult to maintain a steady state concentration in vivo.
将来の方向性
There are several potential future directions for (4,4-Dimethylcyclohexyl)methanol research. One area of interest is the development of new analogues of this compound that have improved solubility and pharmacokinetic properties. Another area of interest is the development of new therapeutic applications for this compound, such as the treatment of epilepsy or other neurological disorders. Finally, there is a need for further research into the mechanism of action of this compound and its effects on the central nervous system.
科学的研究の応用
(4,4-Dimethylcyclohexyl)methanol has been extensively studied for its potential use as a sedative and anesthetic agent. It has been shown to have a high affinity for the GABA-A receptor, which is responsible for the majority of inhibitory neurotransmission in the central nervous system. This compound has also been studied for its potential use in the treatment of anxiety and insomnia.
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "warning" . Hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes .
特性
IUPAC Name |
(4,4-dimethylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBPREWFXQYXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![28-Ethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene-25,26,27-triol](/img/structure/B3366534.png)

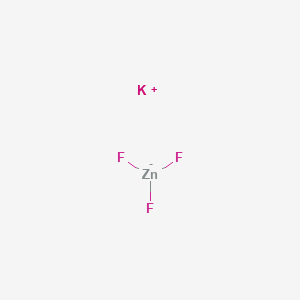
![tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate](/img/structure/B3366551.png)


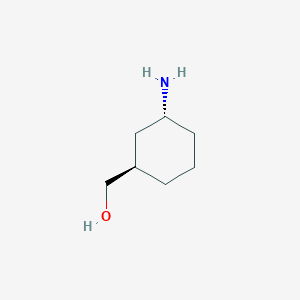
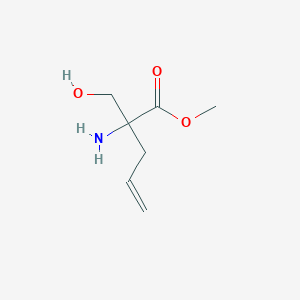
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3366592.png)
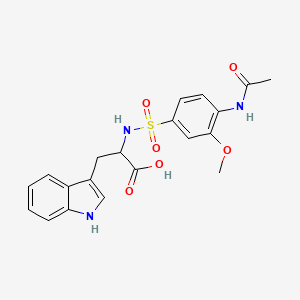
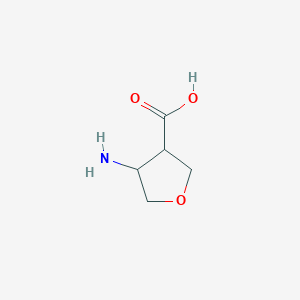

![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 5-[[4,5,18,19,20,23,24,25,38,39-decahydroxy-9,15,28,35-tetraoxo-12-(3,4,5-trihydroxybenzoyl)oxy-2,10,14,29,32,34-hexaoxaheptacyclo[34.3.1.03,8.011,33.013,31.016,21.022,27]tetraconta-1(40),3,5,7,16,18,20,22,24,26,36,38-dodecaen-6-yl]oxy]-2,3,4-trihydroxybenzoate](/img/structure/B3366621.png)